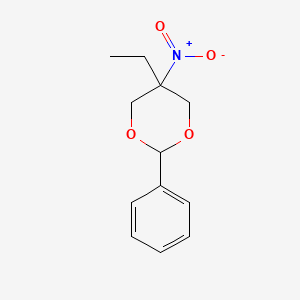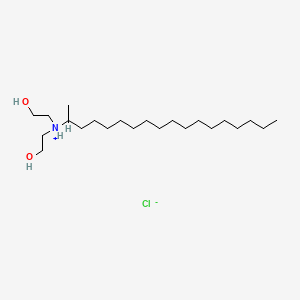
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a nitrogen atom, which is further bonded to an octadecane chain. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride typically involves the reaction of 2-aminooctadecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminooctadecane+ethylene oxide→N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane
The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate: Similar in structure but contains a phenyl group instead of an octadecane chain.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of an octadecane chain.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is unique due to its long octadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is required, such as in drug delivery and cosmetic formulations.
Propiedades
Número CAS |
56167-14-7 |
|---|---|
Fórmula molecular |
C22H48ClNO2 |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-octadecan-2-ylazanium;chloride |
InChI |
InChI=1S/C22H47NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)23(18-20-24)19-21-25;/h22,24-25H,3-21H2,1-2H3;1H |
Clave InChI |
PFPGIXKPSJZLHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



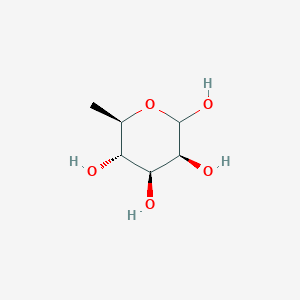

![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)

![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
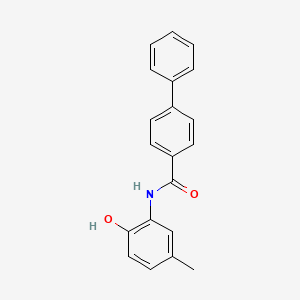
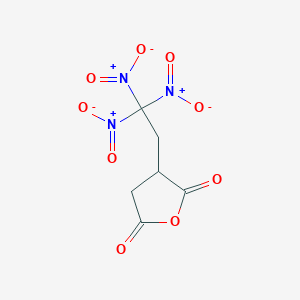


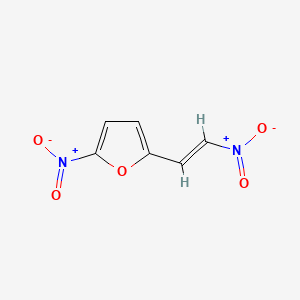
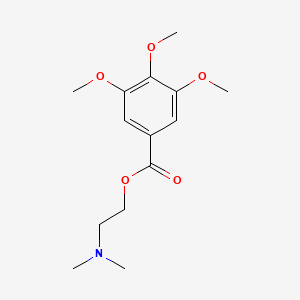
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
